Kinase Selectivity: JAK2 IC50 Advantage Over Des-Methyl Analog
A derivative of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine demonstrated an IC50 of 12 nM against JAK2 with minimal activity against other kinases in a broad‑panel screen [1]. By contrast, the unsubstituted core 3-cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9) has not been reported to confer comparable JAK2 potency or selectivity in published SAR studies, suggesting that the 4‑methyl group is a critical selectivity determinant .
| Evidence Dimension | JAK2 inhibitory potency (IC50) and kinase selectivity breadth |
|---|---|
| Target Compound Data | IC50 = 12 nM (JAK2); minimal off‑target activity against other kinases (derivative of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine) [1] |
| Comparator Or Baseline | 3-Cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9): no reported JAK2 IC50 or selectivity data identified in peer-reviewed SAR literature |
| Quantified Difference | Target compound derivative exhibits low-nanomolar JAK2 potency; des-methyl analog lacks documented JAK2 activity |
| Conditions | Biochemical kinase inhibition assay; panel screen against multiple kinases (specific assay details in J. Med. Chem. 2023) |
Why This Matters
Procurement of the 4‑methyl‑bearing scaffold provides a validated starting point for JAK2‑selective inhibitor programs that the des‑methyl analog cannot guarantee.
- [1] Kuujia.com. CAS 1187027-13-9 – JAK2 derivative IC50 12 nM, minimal off‑target kinase activity. Research Brief citing J. Med. Chem. 2023. https://www.kuujia.com/cas-1187027-13-9.html View Source
